2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide
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Overview
Description
2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide is a synthetic organic compound with the molecular formula C8H13N3O3 It is characterized by the presence of an amino group, a piperidine ring with two keto groups, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable carbonyl compound.
Introduction of Keto Groups: The keto groups are introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Propanamide Moiety: The final step involves the reaction of the piperidine derivative with 2-amino propanoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the keto groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt for amide bond formation.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2,6-dioxopiperidin-3-yl)acetamide: Similar structure but with an acetamide moiety instead of propanamide.
2-Amino-N-(2,6-dioxopiperidin-3-yl)butanamide: Similar structure but with a butanamide moiety.
Uniqueness
2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propanamide moiety provides a different steric and electronic environment compared to its analogs, potentially leading to unique interactions with biological targets and different pharmacokinetic properties.
Properties
Molecular Formula |
C8H13N3O3 |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-amino-N-(2,6-dioxopiperidin-3-yl)propanamide |
InChI |
InChI=1S/C8H13N3O3/c1-4(9)7(13)10-5-2-3-6(12)11-8(5)14/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12,14) |
InChI Key |
YXVYMYJUVFYWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCC(=O)NC1=O)N |
Origin of Product |
United States |
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